3,4-二溴-Mal-PEG8-Boc

描述

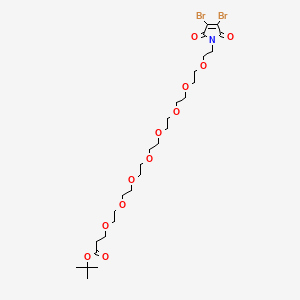

3,4-Dibromo-Mal-PEG8-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

The synthesis of 3,4-Dibromo-Mal-PEG8-Boc involves the use of a polyethylene glycol (PEG)-based PROTAC linker . This compound can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

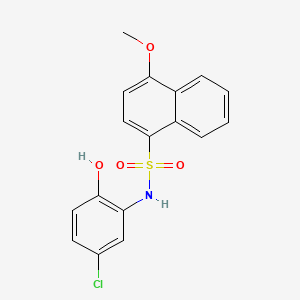

The molecular structure of 3,4-Dibromo-Mal-PEG8-Boc includes a dibromomaleimide group and a Boc-protected amine group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms .Chemical Reactions Analysis

The dibromomaleimide group in 3,4-Dibromo-Mal-PEG8-Boc allows for two points of attachment because both of the bromine atoms can be substituted . The Boc protecting group can be removed under acidic conditions and allows for the amine to further react with other species .Physical And Chemical Properties Analysis

3,4-Dibromo-Mal-PEG8-Boc is a hydrophilic PEG species containing a dibromomaleimide group and a Boc-protected amine . It has a molecular weight of 735.45 and a formula of C27H45Br2NO12 . It appears as a liquid and is colorless to light yellow .科学研究应用

PROTAC Linker Application

The compound serves as a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins of interest. The dibromomaleimide moiety in 3,4-Dibromo-Mal-PEG8-Boc allows for two points of substitution due to the two bromine atoms, which is crucial for the synthesis of PROTAC molecules that can target and bind to specific proteins for degradation .

Drug Delivery System Enhancement

Due to its hydrophilic PEG chain, this compound increases the water solubility of drugs in aqueous media. This property is particularly beneficial in drug delivery systems, as it can improve the bioavailability and solubility of hydrophobic drugs, potentially leading to more effective therapies .

Targeted Therapy Development

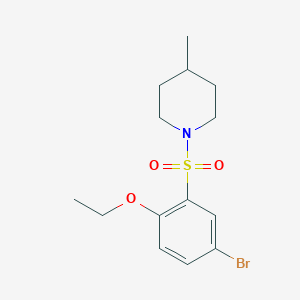

The dibromomaleimide group’s ability to allow for two points of substitution makes it an excellent candidate for developing targeted therapy drugs. By attaching specific ligands or antibodies to the compound, researchers can create drugs that target diseased cells, such as cancer cells, while sparing healthy ones .

Bioconjugation Research

3,4-Dibromo-Mal-PEG8-Boc is used in bioconjugation studies where it acts as a linker to attach various biomolecules to one another or to solid supports. The t-butyl ester group can be removed under acidic conditions, which provides flexibility in the design of bioconjugates .

Molecular Engineering

In molecular engineering, this compound is used to modify the properties of molecules, such as antibodies or other proteins. By attaching the PEG linker, researchers can alter the molecule’s solubility, stability, and half-life in the bloodstream .

Diagnostic Assay Development

The compound’s reactive groups make it suitable for developing diagnostic assays. It can be used to attach fluorescent markers or other probes to molecules of interest, aiding in the detection and quantification of specific biomarkers .

Nanotechnology Applications

In nanotechnology, 3,4-Dibromo-Mal-PEG8-Boc can be used to functionalize the surface of nanoparticles. This functionalization can improve the nanoparticles’ stability, solubility, and targeting capabilities for various applications, including imaging and drug delivery .

Chemical Synthesis

The compound is also used in chemical synthesis as a building block for creating more complex molecules. Its reactive sites and solubility-enhancing PEG chain make it a versatile reagent for synthesizing a wide range of chemical entities .

作用机制

Target of Action

It is known that the compound is used as aPEG linker in drug delivery systems . The PEG linker plays a crucial role in connecting the drug to a carrier molecule, enhancing the drug’s stability and bioavailability .

Mode of Action

The compound contains a dibromomaleimide moiety and a t-butyl ester group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms . This means it can form two bonds, potentially linking two different molecules together. The t-butyl ester group can be removed under acidic conditions , which could be useful in releasing a drug in specific environments within the body.

Pharmacokinetics

The hydrophilic peg chain in the compound is known to increase the water solubility of the compound in aqueous media , which could enhance its absorption and distribution within the body.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the t-butyl ester group in the compound can be removed under acidic conditions , suggesting that the compound’s action could be influenced by the pH of its environment. Furthermore, the hydrophilic PEG chain could enhance the compound’s solubility in aqueous environments , potentially affecting its distribution within the body.

安全和危害

未来方向

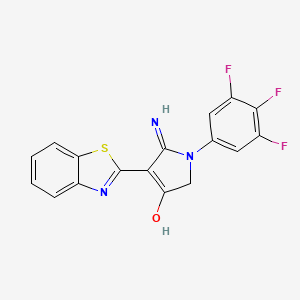

The future directions of 3,4-Dibromo-Mal-PEG8-Boc involve its use in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . The use of 3,4-Dibromo-Mal-PEG8-Boc in the synthesis of these molecules could lead to advancements in this field .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCHSTUDEZBNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45Br2NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-Mal-PEG8-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)